Hexylcaine hydrochloride

描述

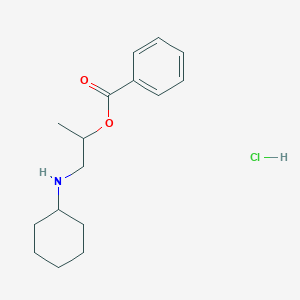

Hexylcaine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Hexylcaine hydrochloride, also known as cyclaine, is a short-acting local anesthetic that has been utilized primarily for surface anesthesia and nerve blocks. This article delves into its biological activity, including mechanisms of action, pharmacodynamics, clinical applications, and relevant case studies.

Hexylcaine functions predominantly by inhibiting sodium influx through voltage-gated sodium channels located in the neuronal cell membranes of peripheral nerves. This interruption prevents the generation of action potentials, thereby blocking nerve conduction and leading to local anesthesia. The receptor site for hexylcaine is believed to be within the cytoplasmic portion of the sodium channel, which is crucial for its anesthetic properties .

Pharmacodynamics

- Type : Local anesthetic (ester class)

- Half-life : Less than 10 minutes

- Metabolism : Hydrolyzed by plasma esterases to benzoic acid and other derivatives .

- Adverse Effects : Overdose can lead to symptoms such as headache, tinnitus, circumoral numbness, convulsions, respiratory arrest, and cardiac depression .

Clinical Applications

Hexylcaine has been employed in various clinical settings. Notable applications include:

- Surface Anesthesia : Used for mucous membranes in procedures requiring localized pain relief.

- Nerve Blocks : Effective in regional anesthesia for surgical procedures.

Case Studies

-

Clinical Use in Spinal and Regional Nerve Block :

A study reported the use of hexylcaine in 2000 cases for spinal and regional nerve blocks. The results indicated effective pain management with a favorable safety profile compared to other local anesthetics . -

Management of Pruritic Dermatoses :

Hexylcaine was also evaluated for its efficacy in treating pruritic conditions. Clinical observations noted significant relief from itching when applied as a topical formulation .

Comparative Efficacy and Toxicity

A comparative study highlighted hexylcaine's activity and toxicity relative to other local anesthetics such as lidocaine and procaine. The findings suggested that while hexylcaine is effective at providing anesthesia, it shares similar toxic potentialities with other agents in its class .

| Local Anesthetic | Onset of Action | Duration | Toxicity Profile |

|---|---|---|---|

| Hexylcaine | Rapid | Short | Moderate |

| Lidocaine | Rapid | Medium | Low |

| Procaine | Moderate | Short | Moderate |

Research Findings

Research indicates that hexylcaine's efficacy is closely linked to its rapid onset and short duration of action, making it suitable for procedures requiring quick anesthesia without prolonged effects. Studies have shown that hexylcaine can effectively manage pain in outpatient settings where quick recovery is essential .

科学研究应用

Clinical Applications

Hexylcaine hydrochloride has been primarily employed in the following clinical scenarios:

1. Local Anesthesia

- Surface Application : Used for minor surgical procedures and dermatological interventions.

- Infiltration Anesthesia : Administered via injection to numb specific areas before surgical procedures.

- Nerve Blocks : Effective in providing localized pain relief by blocking nerve conduction.

2. Management of Pruritic Dermatoses

- A study highlighted hexylcaine's efficacy in alleviating discomfort associated with pruritic dermatoses. Its low toxicity profile makes it suitable for dermatological applications .

Case Study 1: Efficacy in Dermatology

A clinical evaluation conducted by Lubowe (1954) demonstrated that this compound effectively reduced pruritus in patients suffering from various dermatological conditions. The study reported significant patient satisfaction due to the rapid onset and effectiveness of the anesthetic .

Case Study 2: Spinal Anesthesia

Research by Ruben and Anderson indicated that hexylcaine could be used effectively in spinal anesthesia, showcasing its potential for nerve block applications. Their findings emphasized the anesthetic's low toxicity and therapeutic index, making it a viable option for regional anesthesia .

This compound has undergone various clinical trials, primarily focused on its safety and efficacy as a local anesthetic. Although it has been discontinued in the U.S. market, its historical usage provides valuable insights into its pharmacological properties.

化学反应分析

Hydrolytic Degradation

The ester bond in hexylcaine hydrochloride undergoes hydrolysis, particularly under enzymatic or acidic/basic conditions :

Mechanism:

Key Findings:

-

Metabolic Hydrolysis: Plasma esterases cleave the ester bond, producing benzoic acid and the amino alcohol derivative .

-

Stability: A 1% aqueous solution remains stable under boiling and autoclaving (121°C), indicating resistance to thermal hydrolysis .

| Property | Data | Source |

|---|---|---|

| Half-life in plasma | <10 minutes | |

| Solubility in water | ~12% w/w | |

| Hydrolysis pH Dependence | Accelerated in strongly acidic/basic media |

Salt Displacement Reactions

The hydrochloride salt can participate in ion-exchange reactions. For example, treatment with a strong base regenerates the free base :

Applications:

Thermal Decomposition

While stable under standard sterilization conditions, prolonged exposure to extreme heat may lead to decomposition:

-

Products: Likely include cyclohexylamine derivatives and benzoic acid .

-

Conditions: Temperatures exceeding 200°C (not explicitly tested in literature).

Interaction with Biological Targets

Though not a classical chemical reaction, this compound interacts with voltage-gated sodium channels via reversible binding, inhibiting neuronal signal conduction . This interaction is pH-dependent and influenced by the protonation state of the cyclohexylamine group.

属性

IUPAC Name |

1-(cyclohexylamino)propan-2-yl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-13(12-17-15-10-6-3-7-11-15)19-16(18)14-8-4-2-5-9-14;/h2,4-5,8-9,13,15,17H,3,6-7,10-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFCPNHRBINLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCCC1)OC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

532-77-4 (Parent) | |

| Record name | Hexylcaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045321 | |

| Record name | Hexylcaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-76-3 | |

| Record name | Hexylcaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylcaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylcaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(benzoyloxy)propyl]cyclohexylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V00NQ7SDYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。